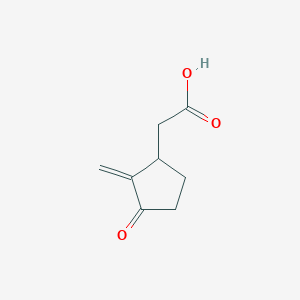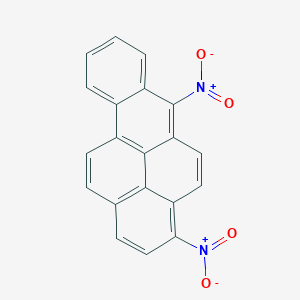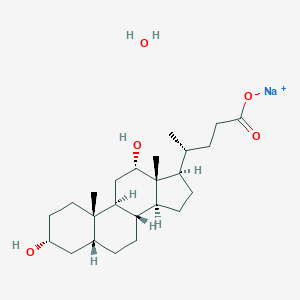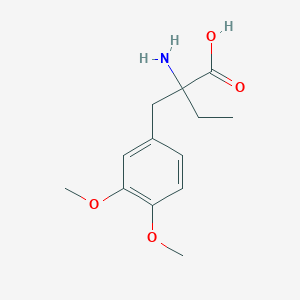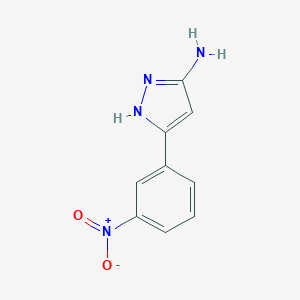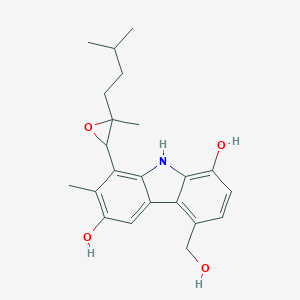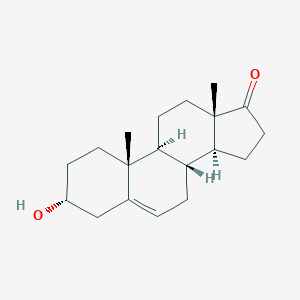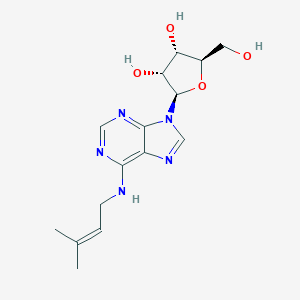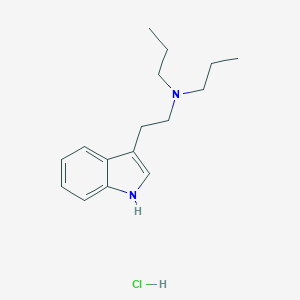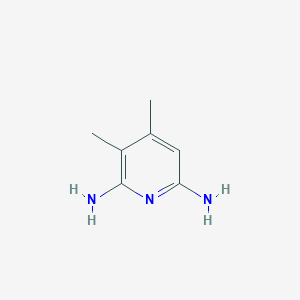
3,4-Dimethylpyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylpyridine-2,6-diamine, also known as 2,6-DMPDA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has shown to have potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism Of Action
The mechanism of action of 3,4-Dimethylpyridine-2,6-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In plants, it has been shown to regulate the expression of genes involved in plant growth and development.
Biochemical And Physiological Effects
Studies have shown that 3,4-Dimethylpyridine-2,6-diamine has low toxicity and is well-tolerated by cells and organisms. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce inflammation in cells and tissues.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4-Dimethylpyridine-2,6-diamine in lab experiments is its low toxicity and high solubility in water, which makes it easy to work with. However, one limitation is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on 3,4-Dimethylpyridine-2,6-diamine. One direction is to further investigate its potential applications in medicine, particularly in cancer treatment. Another direction is to explore its potential use as a plant growth regulator and to develop new materials using 3,4-Dimethylpyridine-2,6-diamine as a building block. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis methods for large-scale production.
Synthesis Methods
The synthesis of 3,4-Dimethylpyridine-2,6-diamine can be achieved through several methods, including the reaction of 2,6-dichloropyridine with dimethylamine in the presence of a base. Another method involves the reaction of 2,6-dichloropyridine with dimethylamine hydrochloride in the presence of a base.
Scientific Research Applications
3,4-Dimethylpyridine-2,6-diamine has been extensively studied for its potential applications in various fields. In medicine, it has shown to have anti-tumor activity and can be used as a potential drug candidate for cancer treatment. In agriculture, it has been used as a plant growth regulator to improve crop yield. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
3,4-dimethylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHVWLRDWAZQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpyridine-2,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

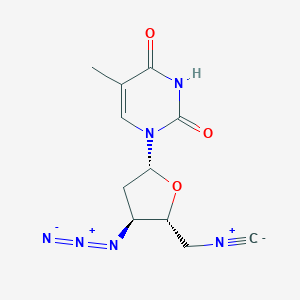
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
